molecular formula C7H10ClF2NO2 B3008546 Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride CAS No. 2343963-95-9

Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride

Cat. No.: B3008546
CAS No.: 2343963-95-9
M. Wt: 213.61
InChI Key: BBGMTWWTUZCUFP-SCBRTWSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The presence of the term “azaspiro” indicates that one of the rings in the spirocyclic structure contains a nitrogen atom . The “difluoro” suggests the presence of two fluorine atoms, and “carboxylate” indicates the presence of a carboxyl group (−COO−) in the molecule .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray diffraction, infrared spectroscopy, and 13C-NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For instance, the carboxylate group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .

Scientific Research Applications

  • Chemical Reactions and Derivatives : Studies have shown various chemical reactions involving methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates and 1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates, leading to the formation of various isomers and derivatives, such as methyl 6-iodo-3-azabicyclo[3.1.0]hexane-6-carboxylates and methyl 1-iodo-4,6-dioxo-5-azaspiro[2.4]heptane-1-carboxylates. These reactions are important for synthesizing different organic compounds with potential applications in drug development and materials science (Molchanov et al., 2003).

  • Synthesis and Structural Analysis : Research has been conducted on the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates through regioselective cycloaddition processes. These studies are significant for understanding the formation of complex organic compounds and their potential applications (Molchanov & Tran, 2013).

  • Photoreactions and Synthesis of β-Lactam Compounds : A study demonstrated a unique photoreaction leading to the formation of four β-lactam compounds, which are crucial in pharmaceutical chemistry for the synthesis of antibiotics (Marubayashi et al., 1992).

  • Medical Applications : In the field of medicinal chemistry, certain derivatives of azaspiro compounds have shown potent antibacterial activity against respiratory pathogens, highlighting their potential as therapeutic agents (Odagiri et al., 2013).

  • Application in HIV Treatment : Research into the CCR5 receptor-based mechanism of action of certain compounds, including azaspiro derivatives, has contributed to the development of HIV entry inhibitors, showcasing the medical significance of these compounds (Watson et al., 2005).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, compounds containing fluorine atoms can be potentially hazardous due to the high reactivity of fluorine .

Properties

IUPAC Name

methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO2.ClH/c1-12-5(11)4-6(3-10-4)2-7(6,8)9;/h4,10H,2-3H2,1H3;1H/t4-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGMTWWTUZCUFP-SCBRTWSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(CC2(F)F)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@]2(CC2(F)F)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.